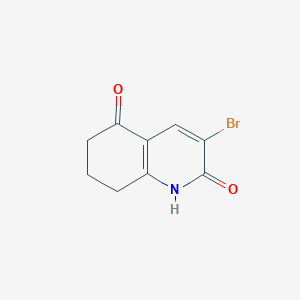

3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-4-5-7(11-9(6)13)2-1-3-8(5)12/h4H,1-3H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPIYJDWRUYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione typically involves the bromination of 7,8-dihydroquinoline-2,5(1H,6H)-dione. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,5-dione derivatives.

Reduction: Reduction reactions can convert the compound into different dihydroquinoline derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione exhibit promising anticancer properties. For instance, compounds with similar quinoline structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve modulation of key signaling pathways such as the NF-κB and MAPK pathways .

Antimicrobial Properties

Quinoline derivatives are known for their antibacterial and antifungal activities. Studies have demonstrated that this compound can act against a range of bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Cardioprotective Effects

Recent investigations into the cardioprotective effects of related dihydroquinoline compounds have shown that they can mitigate oxidative stress and apoptosis in cardiac cells exposed to doxorubicin. This suggests that this compound may also possess similar protective effects, warranting further exploration in cardiology .

Agricultural Applications

Agrochemicals

The compound's structural features allow it to function as an agrochemical agent. Quinoline derivatives have been explored for their potential use as herbicides and fungicides. Their ability to inhibit specific enzymes in plant pathogens makes them suitable candidates for agricultural applications aimed at improving crop yields and resistance to diseases .

Materials Science

Luminescent Materials

The unique electronic properties of this compound enable its use in the development of luminescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation is being investigated for potential use in display technologies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving bromo-substituted precursors. The versatility in its synthesis allows for the creation of numerous derivatives with enhanced or modified biological activities.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis compared to control groups.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of 3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and the quinoline core play crucial roles in its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione, highlighting differences in substituents, bromine positioning, and synthetic routes:

Key Observations:

Substituent Effects : The addition of methyl or propyl groups (e.g., 3-bromo-7,7-dimethyl or 1-propyl derivatives) enhances lipophilicity, which may improve membrane permeability in biological systems .

Synthetic Flexibility : Microwave-assisted methods (e.g., for 7,7-dimethyl derivatives) offer advantages in reaction speed and efficiency compared to traditional bromination in glacial acetic acid .

Biological Activity

3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione is an organic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This compound's unique structure, featuring a bromine atom at the third position and two methyl groups at the seventh position, enhances its reactivity and potential therapeutic applications. Research has highlighted its significance in medicinal chemistry, particularly in the development of anti-cancer and anti-microbial agents.

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 242.07 g/mol

- CAS Number : 1082159-72-5

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydroquinoline compounds exhibit significant anticancer properties. For instance, compounds bearing the quinoline moiety have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell growth and survival.

Antimicrobial Effects

Quinoline derivatives are known for their antimicrobial properties. This compound has been evaluated for its effectiveness against a range of bacterial strains. Its activity can be attributed to its ability to interfere with microbial cell processes.

Cardioprotective Properties

In vitro studies have indicated that certain derivatives can protect cardiomyocytes from doxorubicin-induced toxicity. The cardioprotective effects are linked to the compound's ability to reduce oxidative stress and improve cell viability under stress conditions.

The mechanism of action for this compound involves:

- Targeting Enzymes : The compound may interact with various enzymes such as kinases and proteases that play crucial roles in cellular processes.

- Modulating Signaling Pathways : It can influence pathways related to apoptosis and immune responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 7,7-Dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | Lacks bromine atom | Reduced reactivity and biological activity |

| 3-Chloro-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | Chlorine substitution at C3 | Varies in reactivity compared to brominated derivative |

Case Studies

- Anticancer Evaluation : A study evaluated the cytotoxicity of 3-Bromo-7,8-dihydroquinoline derivatives on various cancer cell lines. The results indicated that certain derivatives maintained higher cell viability rates compared to untreated controls (IC50 values > 40 μM) .

- Antimicrobial Assessment : In vitro tests showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship highlighted the importance of substituents on the quinoline core for enhancing antimicrobial efficacy .

- Cardioprotective Effects : Research indicated that specific derivatives could significantly attenuate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. The most effective compounds increased cell viability by over 80% when co-treated with doxorubicin .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Bromo-7,8-dihydroquinoline-2,5(1H,6H)-dione in laboratory settings?

- Methodological Answer :

- Avoid dust formation and use fume hoods to minimize inhalation risks. Wear nitrile gloves and lab coats to prevent skin contact.

- In case of spills, contain the material using inert absorbents (e.g., vermiculite) and dispose of it as hazardous waste. Avoid aqueous washdowns to prevent environmental contamination.

- Store in a cool, dry place away from oxidizing agents and acids. Refer to GHS-compliant SDS for emergency measures .

Q. What synthetic methodologies are effective for preparing this compound?

- Methodological Answer :

- Traditional Bromination : React 7,8-dihydroquinoline-2,5(1H,6H)-dione with bromine in glacial acetic acid under controlled stirring (10–30 min), followed by ice-water quenching and filtration .

- Microwave-Assisted Synthesis : Use BiCl₃ or proline catalysis under microwave irradiation (e.g., 55–100°C) to enhance reaction efficiency and reduce time. Yields can reach 70–97% with optimized conditions .

- Comparative Advantages : Microwave methods offer faster kinetics and higher purity, while traditional methods are cost-effective for small-scale synthesis .

Q. How should researchers characterize the purity and structure of synthesized this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~2.3 ppm for CH₂ groups, δ ~160–200 ppm for carbonyls). IR spectroscopy identifies key functional groups (e.g., C=O at ~1665 cm⁻¹) .

- Chromatography : Employ TLC (ethyl acetate/petroleum ether, 60:40) with UV visualization. HPLC-MS validates molecular weight (e.g., [M+1]⁺ peaks) .

- Crystallography : Recrystallize from CH₂Cl₂/hexane (2:1) to obtain prisms for X-ray analysis, revealing hydrogen bonding and Br⋯Br interactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in dihydroquinoline-dione derivatives?

- Methodological Answer :

- Bromination typically occurs at the electron-rich C3 position due to resonance stabilization of the intermediate carbocation. Computational studies (DFT) can map electron density distributions to predict reactivity .

- Substituent effects: Electron-withdrawing groups (e.g., nitro) at C4 divert bromination to C5. Kinetic vs. thermodynamic control can be assessed via temperature-dependent experiments .

Q. How can researchers resolve contradictions in reported yields for microwave vs. thermal synthesis of brominated quinolones?

- Methodological Answer :

- Parameter Optimization : Vary microwave power (100–300 W), reaction time (5–30 min), and solvent polarity (DCE vs. DMF). Molecular sieves (3Å) improve yields by absorbing water .

- Catalyst Screening : Test Lewis acids (BiCl₃, FeCl₃) or organocatalysts (proline) to enhance reaction efficiency. Proline’s enantioselectivity may reduce byproducts .

- Data Reconciliation : Compare reaction scales (microscale vs. bulk) and purity metrics (HPLC area%). Contradictions often arise from unoptimized workup protocols .

Q. What strategies mitigate challenges in synthesizing this compound derivatives with bulky substituents?

- Methodological Answer :

- Steric Hindrance Management : Use bulky solvents (e.g., toluene) to stabilize transition states. Introduce directing groups (e.g., cyano) to guide bromination .

- Post-Functionalization : After bromination, perform Suzuki-Miyaura coupling or nucleophilic substitution with amines/thiols to install bulky groups .

- Computational Modeling : Employ molecular docking to predict steric clashes and optimize substituent positioning before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.